molecular formula C13H16N2O3 B8525222 4-[(4-Methyl-3-oxo-1-piperazinyl)methyl]benzoic acid

4-[(4-Methyl-3-oxo-1-piperazinyl)methyl]benzoic acid

Cat. No. B8525222
M. Wt: 248.28 g/mol
InChI Key: SAMUFAQDDMPNPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07557105B2

Procedure details

Utilising the procedure described for 4-[(3-oxo-1-piperazinyl)methyl]benzoic acid, but employing 1-methylpiperazin-2-one in place of piperazin-2-one afforded the title compound as cream crystalline solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:7][CH2:6][CH2:5][N:4]([CH2:8][C:9]2[CH:17]=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[CH:11][CH:10]=2)[CH2:3]1.[CH3:18]N1CCNCC1=O>>[CH3:18][N:7]1[CH2:6][CH2:5][N:4]([CH2:8][C:9]2[CH:17]=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[CH:11][CH:10]=2)[CH2:3][C:2]1=[O:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1CN(CCN1)CC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(CNCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C(CN(CC1)CC1=CC=C(C(=O)O)C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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